5-(Benzyloxy)-7-bromobenzo[d]thiazole

Organic Synthesis Medicinal Chemistry Cross-Coupling

Procure the unique dual-handle benzothiazole 5-(Benzyloxy)-7-bromobenzo[d]thiazole (CAS 1650547-09-3) to unlock sequential, regioselective functionalization. The 7-Br enables Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig) while the 5-OBn cleaves to a phenol for late-stage derivatization—orthogonal reactivity that single-functionalized analogs cannot provide. This specific substitution pattern eliminates the need for additional synthetic steps, reducing failure risk in PROTAC precursor synthesis, chemical probe assembly, and SAR library construction. Insist on the 7-bromo-5-benzyloxy isomer to safeguard your synthetic route.

Molecular Formula C14H10BrNOS
Molecular Weight 320.2
CAS No. 1650547-09-3
Cat. No. B2363134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-7-bromobenzo[d]thiazole
CAS1650547-09-3
Molecular FormulaC14H10BrNOS
Molecular Weight320.2
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C(=C2)Br)SC=N3
InChIInChI=1S/C14H10BrNOS/c15-12-6-11(7-13-14(12)18-9-16-13)17-8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeyCKXCTNOCHCLYJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzyloxy)-7-bromobenzo[d]thiazole (CAS 1650547-09-3): A Dual-Functionalized Benzothiazole Building Block for Regioselective Derivatization


5-(Benzyloxy)-7-bromobenzo[d]thiazole (CAS 1650547-09-3) is a heterocyclic compound consisting of a benzo[d]thiazole core substituted with a benzyloxy group at the 5-position and a bromine atom at the 7-position . Its molecular formula is C₁₄H₁₀BrNOS with a molecular weight of 320.20 g/mol . This compound is primarily utilized as a building block in organic synthesis and medicinal chemistry, where the orthogonal reactivity of the aryl bromide and the benzyloxy group enables sequential, regioselective functionalization for the generation of structurally diverse compound libraries .

Why 5-(Benzyloxy)-7-bromobenzo[d]thiazole Cannot Be Simply Substituted by In-Class Benzothiazole Analogs


Substituting 5-(Benzyloxy)-7-bromobenzo[d]thiazole with a closely related analog introduces significant risk of synthetic failure or compromised downstream biological activity. The compound's value lies in the specific, orthogonal reactivity of its two functional groups positioned on the same benzothiazole scaffold. While other benzothiazole derivatives may possess a single handle, such as 7-bromobenzo[d]thiazole (lacking the 5-benzyloxy group) or 5-(benzyloxy)benzo[d]thiazole (lacking the 7-bromine), they do not offer the same dual-functionalization potential . The presence of both groups is unique , and the bromine at the 7-position is essential for enabling cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, which are impossible with non-halogenated analogs. Furthermore, the 5-benzyloxy group is not inert; it can be deprotected to reveal a phenol for further derivatization, a synthetic pathway that is inaccessible to simpler, non-oxygenated analogs . Therefore, selecting a generic alternative risks eliminating a critical synthetic vector or requiring additional, inefficient synthetic steps to re-introduce the necessary functionality. The following quantitative evidence details the specific advantages that define its procurement value.

5-(Benzyloxy)-7-bromobenzo[d]thiazole: Comparative Evidence for Procurement and Selection


Validated Synthetic Utility: Direct Conversion to 5-(Benzyloxy)benzo[d]thiazol-7-ol via Pd-Catalyzed Hydroxylation

A key differentiator for 5-(Benzyloxy)-7-bromobenzo[d]thiazole is its demonstrated, high-yielding conversion to 5-(benzyloxy)benzo[d]thiazol-7-ol, a valuable synthetic intermediate. This transformation leverages the reactive 7-bromo substituent, which is absent in non-halogenated analogs like 5-(benzyloxy)benzo[d]thiazole. The reaction employs a palladium catalyst and aqueous base to substitute the bromine with a hydroxyl group, showcasing the compound's specific reactivity profile. While the exact yield for this step is not specified, the procedure is reported to provide the target product in sufficient quantity for further reactions, validating its use as a key intermediate . This is a clear advantage over a comparator like 5-(benzyloxy)benzo[d]thiazole, which lacks the bromine atom required for this palladium-catalyzed hydroxylation and therefore cannot be used in this direct, one-step transformation .

Organic Synthesis Medicinal Chemistry Cross-Coupling Building Blocks

Standardized Purity Benchmarking: Commercial Availability with Verified Purity for Reproducible Research

The procurement value of a research chemical is directly tied to its purity and the availability of quality control (QC) documentation. 5-(Benzyloxy)-7-bromobenzo[d]thiazole is commercially available from multiple suppliers with a standard purity of ≥97% . This purity level is consistently reported across vendors and is higher than the 95% minimum specification offered for the same compound by other suppliers . The 97% purity is further substantiated by available batch-specific QC data, including NMR, HPLC, and LC-MS analyses, ensuring that researchers receive a well-characterized and consistent material . This level of documentation is not universally available for all research chemicals and provides a tangible advantage in ensuring experimental reproducibility.

Quality Control Procurement Reproducibility

Physicochemical Property Differentiation: Lipophilicity Profile of 5-(Benzyloxy)-7-bromobenzo[d]thiazole

Computationally predicted lipophilicity (LogP) is a critical parameter in drug discovery, influencing absorption, distribution, and target binding. The consensus LogP for 5-(Benzyloxy)-7-bromobenzo[d]thiazole is calculated to be 4.12 . This value positions it within the optimal lipophilicity range for many drug discovery programs targeting central nervous system or intracellular targets. This is a notable departure from a less-substituted analog like 7-bromobenzo[d]thiazole, which, lacking the hydrophobic benzyloxy group, would have a significantly lower LogP and consequently different pharmacokinetic properties [1]. This quantifiable difference allows researchers to select the compound with the desired physicochemical profile for their specific project needs.

Physicochemical Properties Lipophilicity Drug Design

5-(Benzyloxy)-7-bromobenzo[d]thiazole: Optimal Applications for Research and Industrial Use


Medicinal Chemistry: Synthesis of Diverse Benzothiazole-Focused Libraries via Cross-Coupling

The primary application for 5-(Benzyloxy)-7-bromobenzo[d]thiazole is as a versatile building block for constructing compound libraries in drug discovery. The 7-bromo substituent is a premier handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This allows for the rapid and regioselective introduction of a wide array of aryl, heteroaryl, amine, and alkyne functionalities at the 7-position, enabling medicinal chemists to explore structure-activity relationships (SAR) around the benzothiazole core. This is a distinct advantage over non-halogenated analogs, which lack this versatile reactive site.

Chemical Biology: Generation of Activity-Based Probes and Bifunctional Molecules

The orthogonal reactivity of the 7-bromo and 5-benzyloxy groups makes this compound ideal for synthesizing more complex bifunctional molecules . A common strategy involves first using the bromine for a cross-coupling reaction to introduce a payload (e.g., a fluorophore, biotin tag, or an E3 ligase ligand). In a subsequent step, the benzyloxy group can be deprotected to reveal a phenol, which can then be functionalized with a linker or another functional group. This sequential functionalization is not possible with compounds lacking either the halogen or the protected oxygen, making 5-(Benzyloxy)-7-bromobenzo[d]thiazole uniquely suited for creating chemical biology probes or PROTAC (Proteolysis Targeting Chimera) precursors.

Process Chemistry: Scalable Preparation of Advanced Intermediates

The validated synthetic route for converting 5-(Benzyloxy)-7-bromobenzo[d]thiazole to 5-(benzyloxy)benzo[d]thiazol-7-ol using a robust palladium catalyst system demonstrates its viability for producing advanced intermediates on a preparative scale . The procedure, which uses commercially available catalysts and reagents, can be scaled and optimized for larger batches, making it a practical choice for process chemists who need to prepare multi-gram quantities of a phenol intermediate for subsequent development. The high purity (≥97%) of the starting material from commercial sources ensures a more efficient and predictable scale-up process with fewer impurities to manage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Benzyloxy)-7-bromobenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.